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Compound Name: Pyridazine-4,5-dicarboxylic Acid

Cat. No.: B1588196

An In-depth Technical Guide to Pyridazine-4,5-dicarboxylic Acid: Properties, Reactivity, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pyridazine-4,5-dicarboxylic acid,
a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic
synthesis, and materials science. We will delve into its core chemical properties, synthetic
pathways, characteristic reactivity, and key applications, offering field-proven insights beyond a
simple data summary.

Introduction and Molecular Overview

Pyridazine-4,5-dicarboxylic acid (IUPAC Name: pyridazine-4,5-dicarboxylic acid) is an
aromatic heterocyclic compound featuring a pyridazine core substituted with two carboxylic
acid groups on adjacent carbon atoms.[1] This specific arrangement of functional groups
imparts a unique combination of reactivity, coordination capability, and structural rigidity, making
it a valuable building block for more complex molecular architectures.

The pyridazine ring, an electron-deficient diazine, significantly influences the properties of the
carboxylic acid groups, while the di-acid functionality provides multiple reaction sites for
derivatization or for acting as a bidentate ligand in coordination chemistry. Its role as a synthon
is particularly pronounced in the development of novel pharmaceutical agents and functional
materials like metal-organic frameworks (MOFs).[2][3] The pyridazine scaffold itself is
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considered a "privileged structure” in drug discovery, appearing in numerous bioactive
molecules with applications ranging from anticancer to antihypertensive agents.[4][5]
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Physicochemical and Spectroscopic Properties

The physical and chemical properties of Pyridazine-4,5-dicarboxylic acid are dictated by the
interplay between the electron-deficient aromatic ring and the two acidic functional groups.

Key Physicochemical Data

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://macmillan.princeton.edu/wp-content/uploads/JFAHeterocycles2.pdf
https://pubmed.ncbi.nlm.nih.gov/33129590/
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridazine-4_5-dicarboxylic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridazine-4_5-dicarboxylic-Acid
https://www.scbt.com/p/pyridazine-4-5-dicarboxylic-acid-59648-14-5
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridazine-4_5-dicarboxylic-Acid
https://www.scbt.com/p/pyridazine-4-5-dicarboxylic-acid-59648-14-5
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridazine-4_5-dicarboxylic-Acid
https://www.scbt.com/p/pyridazine-4-5-dicarboxylic-acid-59648-14-5
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridazine-4_5-dicarboxylic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridazine-4_5-dicarboxylic-Acid
https://www.benchchem.com/product/b1588196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Notes

The high melting point is
) ) ) . indicative of strong
Melting Point >210 °C (with decomposition) )
intermolecular hydrogen

bonding in the solid state.[7][8]

This predicted value suggests

the first proton is strongly
pKa (Predicted) 1.39+0.10 acidic, influenced by the

electron-withdrawing

pyridazine ring.[8]

) This value suggests moderate
Topological Polar Surface Area

100 A2 cell permeability
(TPSA) o
characteristics.[1]
Appearance White to off-white solid [8]

Acidity and Solubility

The two adjacent carboxylic acid groups are significantly influenced by the electron-
withdrawing nature of the pyridazine ring. The first dissociation constant (pKai) is expected to
be quite low, rendering the compound a relatively strong organic acid. The proximity of the two
carboxylates means the second dissociation (pKaz) will be considerably higher due to
electrostatic repulsion. The compound is poorly soluble in nonpolar organic solvents but shows
solubility in polar protic solvents and aqueous bases via salt formation.

Thermal Stability

Thermogravimetric analysis (TGA) of related heterocyclic dicarboxylic acids suggests that
decomposition begins with decarboxylation.[9][10] For Pyridazine-4,5-dicarboxylic acid,
thermal degradation is reported to occur above 210 °C, likely initiating with the loss of COz from
the carboxylic acid groups, followed by the breakdown of the heterocyclic ring at higher
temperatures.[7][8]

Spectroscopic Profile
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While specific spectral data is not universally published, the expected spectroscopic
characteristics are as follows:

» 'H NMR: Two signals would be expected in the aromatic region for the two protons on the
pyridazine ring. A broad singlet at a high chemical shift (>10 ppm) would correspond to the
acidic carboxylic protons.

e 13C NMR: Six distinct signals are expected: two for the CH carbons of the ring, two for the
guaternary carbons bearing the carboxyl groups, and two for the carboxyl carbons
themselves.

» IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch (around
2500-3300 cm™1), a sharp C=0 stretch for the carboxylic acid (around 1700-1725 cm~1), and
C=N and C=C stretching vibrations from the pyridazine ring (around 1400-1600 cm1).

Synthesis and Purification

Pyridazine-4,5-dicarboxylic acid is typically prepared through the oxidation of a suitable
precursor or the hydrolysis of its corresponding ester or amide derivatives. A common and
effective route starts from the commercially available pyridazine.

Synthetic Workflow: From Pyridazine

One established pathway involves the radical bis-ethoxycarbonylation of pyridazine, followed
by hydrolysis of the resulting diethyl ester. This method, based on the Minisci reaction, provides
a direct entry to the 4,5-disubstituted pyridazine system.[11]
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Caption: Synthetic workflow from pyridazine to the target acid.

Experimental Protocol: Hydrolysis of Diethyl Pyridazine-
4,5-dicarboxylate

Causality: This protocol describes the final hydrolysis step. The choice of a strong base
(NaOH) is essential to ensure complete saponification of both sterically unhindered ester
groups. Subsequent acidification with a strong acid (HCI) is required to protonate the
dicarboxylate salt and precipitate the neutral dicarboxylic acid product.

» Saponification: Suspend Diethyl Pyridazine-4,5-dicarboxylate (1.0 eq) in a 10% aqueous
solution of sodium hydroxide (2.5 eq).

e Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours.
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully
consumed. The solution should become homogeneous as the disodium salt is formed.

o Cooling: Allow the reaction mixture to cool to room temperature, then further cool in an ice
bath to 0-5 °C.

« Acidification: Slowly add concentrated hydrochloric acid dropwise with continuous stirring.
The pH of the solution should be adjusted to ~1-2. A precipitate of Pyridazine-4,5-
dicarboxylic acid will form.
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« |solation: Isolate the solid product by vacuum filtration.

 Purification: Wash the filter cake with cold deionized water to remove inorganic salts,
followed by a wash with a small amount of cold ethanol or acetone. Dry the product under
vacuum at 60-80 °C to yield the final acid.

Self-Validation: The protocol's success is validated by the formation of a precipitate upon
acidification, which is characteristic of converting a soluble carboxylate salt to its less soluble
neutral acid form. The final product's purity can be confirmed by melting point determination
and spectroscopic analysis (NMR, IR).

Chemical Reactivity and Mechanistic Insights

The reactivity of Pyridazine-4,5-dicarboxylic acid is dominated by its carboxylic acid groups
and its ability to form a highly reactive cyclic anhydride intermediate.

Formation of Pyridazine-4,5-dicarboxylic Anhydride

The adjacent positioning of the two carboxyl groups allows for the facile formation of the
corresponding five-membered cyclic anhydride upon heating or treatment with a dehydrating
agent like acetic anhydride. This anhydride is a powerful electrophile and a key synthon for
further transformations.

Reactivity towards Binucleophiles: Spirocyclization

Pyridazine-4,5-dicarboxylic anhydride is a versatile precursor for constructing complex
heterocyclic systems. It readily reacts with 1,3- and 1,4-binucleophiles (e.g., o-
phenylenediamine, ethylenediamine, N,N'-diphenylguanidine) to yield novel spiro compounds.
[12][13]

The reaction with o-phenylenediamine, for instance, involves an initial nucleophilic attack by
one amino group on a carbonyl carbon of the anhydride, opening the ring. A subsequent
intramolecular condensation of the second amino group onto the remaining carbonyl group
leads to the formation of a new quinoxaline ring system spiro-fused to the pyridazine core.[12]
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Caption: Mechanism of spirocyclization with a binucleophile.

This reactivity provides a reliable and often high-yielding route to complex scaffolds that are of
significant interest in drug discovery due to their rigid, three-dimensional structures.[13]

Applications in Research and Development
Scaffold for Medicinal Chemistry

The pyridazine core is a bioisostere for other aromatic systems and is frequently incorporated
into molecules to modulate physicochemical properties and target interactions.[2] Pyridazine-
4,5-dicarboxylic acid serves as a decorated starting material for building libraries of
compounds for screening. Derivatives have been explored for various therapeutic areas,
including oncology, where the pyridazine motif is found in several kinase inhibitors and other
anticancer agents.[5]

Ligand for Coordination Polymers and MOFs

As a dicarboxylic acid, the molecule is an excellent candidate to act as an organic linker or
ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[3]
The two carboxylate groups can coordinate to metal ions, while the two nitrogen atoms of the
pyridazine ring can also act as coordination sites, allowing for the formation of diverse and
stable multidimensional networks with potential applications in gas storage, catalysis, and
sensing.

Safety and Handling
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Pyridazine-4,5-dicarboxylic acid requires careful handling in a laboratory setting.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong bases and oxidizing agents.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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